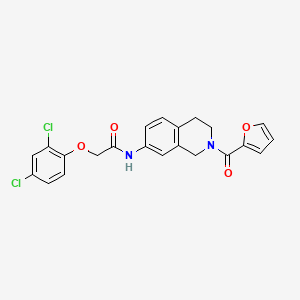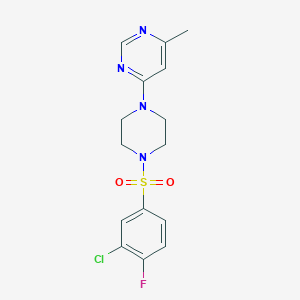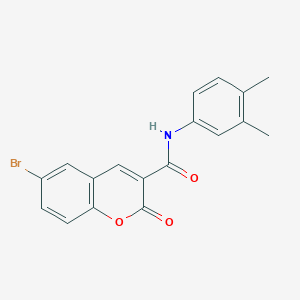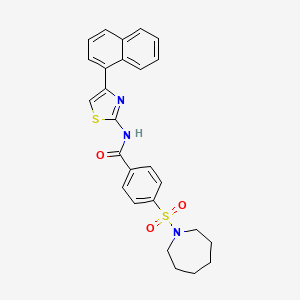
2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenoxy group, a furan ring, and a tetrahydroisoquinoline moiety, making it structurally unique and potentially versatile in its applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Acetyl Intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.
Synthesis of the Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline derivative is synthesized by the reduction of isoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Coupling Reaction: The final step involves coupling the 2-(2,4-dichlorophenoxy)acetyl chloride with the tetrahydroisoquinoline derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines from nitro groups.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The dichlorophenoxy group could be involved in binding to hydrophobic pockets, while the furan and tetrahydroisoquinoline moieties might interact with other molecular targets.
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.
Furanyl derivatives: Compounds containing furan rings, used in various chemical and pharmaceutical applications.
Tetrahydroisoquinoline derivatives: Known for their pharmacological activities, including neuroprotective and anticancer properties.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the combination of its structural components, which may confer distinct chemical and biological properties not seen in simpler analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c23-16-4-6-19(18(24)11-16)30-13-21(27)25-17-5-3-14-7-8-26(12-15(14)10-17)22(28)20-2-1-9-29-20/h1-6,9-11H,7-8,12-13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZSSVWIGODZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-phenyl-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2672410.png)
![6-(1H-pyrazol-5-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2672411.png)



![3-(2-methoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2672419.png)

![3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2672424.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2672427.png)
![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672428.png)
![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2672432.png)
![8-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]oxy}quinoline](/img/structure/B2672433.png)
